7-Bromo-6-hydroxy-5-methylisoindolin-1-one

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

7-Bromo-6-hydroxy-5-methylisoindolin-1-one is a uniquely decorated isoindolin-1-one scaffold engineered for medicinal chemistry SAR campaigns. Its C7 aryl bromide enables rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C6 hydroxyl and C5 methyl groups tune hydrogen-bonding and lipophilicity (logP 1.78) for optimal oral drug candidate profiles. Unlike unsubstituted analogs, this tri-substituted core provides a validated test case for computational prediction models. Procure this high-purity (≥98%) building block to accelerate lead optimization and avoid the synthetic liability of generic isoindolinone scaffolds.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
CAS No. 1357147-46-6
Cat. No. B1444581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-hydroxy-5-methylisoindolin-1-one
CAS1357147-46-6
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1O)Br)C(=O)NC2
InChIInChI=1S/C9H8BrNO2/c1-4-2-5-3-11-9(13)6(5)7(10)8(4)12/h2,12H,3H2,1H3,(H,11,13)
InChIKeyFRSIBNMXFNLVIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-hydroxy-5-methylisoindolin-1-one (CAS 1357147-46-6): Chemical Profile and Procurement Context


7-Bromo-6-hydroxy-5-methylisoindolin-1-one (CAS 1357147-46-6) is a trisubstituted isoindolin-1-one derivative bearing a C7 bromine atom, a C6 phenolic hydroxyl group, and a C5 methyl group [1]. Isoindolin-1-ones constitute a pharmacologically relevant scaffold, with derivatives explored for anticancer, antiviral, and immunomodulatory applications [2]. The compound possesses a molecular weight of 242.07 g/mol (C9H8BrNO2), with a logP of 1.78 and a pKa of 7.83 (predicted), indicating moderate lipophilicity and ionization behavior that distinguish it from less substituted analogs [3].

Why Unsubstituted or Mono-Substituted Isoindolin-1-one Analogs Cannot Replace 7-Bromo-6-hydroxy-5-methylisoindolin-1-one in Focused SAR Studies


The substitution pattern of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one is not arbitrary: the combination of an electron-withdrawing bromine atom at C7, a hydrogen-bond-donating hydroxyl group at C6, and an electron-donating methyl group at C5 creates a unique physicochemical and electronic environment that cannot be recapitulated by simpler isoindolin-1-one scaffolds [1]. Unsubstituted 6-hydroxyisoindolin-1-one lacks the lipophilic bulk and metabolic stability conferred by the C5 methyl and C7 bromine groups . 5-Methylisoindolin-1-one, devoid of both the C6 hydroxyl and C7 bromine, exhibits fundamentally different hydrogen-bonding capacity and solubility profiles [2]. Generic substitution therefore risks altering target engagement, membrane permeability, and synthetic tractability.

Quantitative Differentiation of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one Versus Structural Analogs


Enhanced Lipophilicity (LogP) Relative to Unsubstituted 6-Hydroxyisoindolin-1-one

The calculated logP of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one is 1.78, a substantial increase over the predicted logP of the parent 6-hydroxyisoindolin-1-one scaffold (approximately 0.80), reflecting the cumulative lipophilicity contributions of the C5 methyl and C7 bromine substituents [1][2].

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

pKa Shift Relative to Non-Brominated Analogs

The phenolic pKa of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one is predicted as 7.83, compared to a predicted pKa of approximately 8.50 for the non-brominated 6-hydroxy-5-methylisoindolin-1-one analog [1][2]. The electron-withdrawing effect of the ortho-bromine atom lowers the pKa by ~0.7 units, increasing the fraction of ionized species at physiological pH.

Physicochemical Property Assessment Formulation Development pH-Dependent Solubility

Significant Molecular Weight Differential for Property-Based Design

7-Bromo-6-hydroxy-5-methylisoindolin-1-one (MW = 242.07 g/mol) exhibits a 62% increase in molecular weight relative to unsubstituted 6-hydroxyisoindolin-1-one (MW = 149.15 g/mol) and a 64% increase relative to 5-methylisoindolin-1-one (MW = 147.17 g/mol) [1][2]. This substantial mass differential directly impacts dosing calculations, analytical detection limits, and pharmacokinetic predictions.

Drug Design Lead Optimization Fragment-Based Screening

Unique Synthetic Handle for Late-Stage Functionalization

The C7 bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification of the isoindolin-1-one core [1]. This contrasts with non-halogenated analogs, which lack this orthogonal reactivity without additional functionalization steps.

Synthetic Chemistry Cross-Coupling Reactions Library Synthesis

Optimal Application Scenarios for 7-Bromo-6-hydroxy-5-methylisoindolin-1-one Based on Quantified Differentiation


Lead Optimization Programs Requiring Moderate Lipophilicity

The logP of 1.78 positions 7-Bromo-6-hydroxy-5-methylisoindolin-1-one within the optimal range (1-3) for oral drug candidates, balancing permeability and solubility [1]. This makes it a valuable scaffold for medicinal chemists optimizing isoindolin-1-one-based leads where unsubstituted analogs suffer from excessive polarity or insufficient membrane penetration.

Focused Library Synthesis via Palladium-Catalyzed Cross-Coupling

The C7 aryl bromide functionality permits rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to generate arrays of C7-aryl or C7-amino analogs [2]. This is particularly advantageous for academic or industrial groups conducting SAR studies around the isoindolin-1-one core.

Physicochemical Property Benchmarking and Computational Model Validation

The experimentally measurable logP, pKa, and solubility of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one serve as a validation point for computational prediction algorithms (e.g., ACD/Labs, ChemAxon) [3]. The compound's tri-substituted pattern provides a more challenging test case than simpler isoindolin-1-ones, improving the accuracy of in silico models for halogenated heterocycles.

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